ara-AMP

Beschreibung

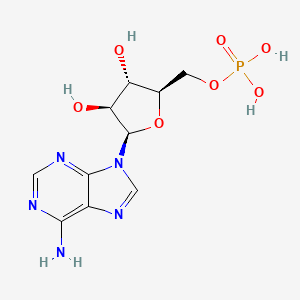

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7+,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMBCSSLTHHNCD-UHTZMRCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401009318 | |

| Record name | Vidarabine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29984-33-6 | |

| Record name | ara-AMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29984-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vidarabine phosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029984336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vidarabine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(5-O-phosphono-β-D-arabinofuranosyl)adenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIDARABINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/106XV160TZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action of Vidarabine Phosphate

Cellular Uptake and Anabolic Pathways of Vidarabine (B1017)

As a nucleoside analog, vidarabine structurally mimics adenosine (B11128), a naturally occurring nucleoside, but distinguishes itself by possessing an arabinose sugar instead of the typical ribose sugar wikipedia.org. Upon entering host cells, vidarabine undergoes a crucial metabolic transformation involving sequential phosphorylation steps to yield its active triphosphate form nih.govwikipedia.orggenesilico.plnih.gov.

The conversion of vidarabine to its active triphosphate, ara-ATP, is a multi-step enzymatic process involving various cellular kinases nih.govgenesilico.plnih.govbmrb.io.

The initial and often rate-limiting step in vidarabine's activation pathway is its monophosphorylation to vidarabine monophosphate (ara-AMP) nih.govwikipedia.org. This conversion is catalyzed by cellular kinases. Notably, the inhibitory activity of vidarabine exhibits selectivity due to its affinity for viral enzymes such as thymidine (B127349) kinase (TK) encoded by HSV and VZV, which facilitate the conversion of vidarabine to its monophosphate form nih.govbmrb.io.

Following the formation of this compound, the monophosphorylated intermediate is further converted into diphosphorylated vidarabine (ara-ADP) wikipedia.orgnih.govbmrb.iouni-freiburg.de. This second phosphorylation step is primarily mediated by cellular guanylate kinase wikipedia.orgnih.govbmrb.iouni-freiburg.de.

The final step in the anabolic pathway involves the conversion of ara-ADP to the active triphosphate form, ara-ATP wikipedia.orgnih.govbmrb.iouni-freiburg.de. This critical transformation is carried out by a range of cellular enzymes, culminating in the production of the primary antiviral metabolite wikipedia.orgnih.govbmrb.iouni-freiburg.de. Ara-ATP represents the active form of vidarabine responsible for its therapeutic effects nih.govwikipedia.orggenesilico.plnih.govbmrb.io.

A distinctive aspect of vidarabine's mechanism of action is the inhibitory effect exerted by its diphosphorylated form, ara-ADP nih.govgenesilico.pl. Unlike many other nucleoside analogs that primarily rely on their triphosphate forms for antiviral activity, ara-ADP directly inhibits the enzyme ribonucleotide reductase nih.govwikipedia.orggenesilico.pl. This inhibition is crucial as ribonucleotide reductase is responsible for converting ribonucleotide diphosphates into deoxyribonucleotide diphosphates, which are essential precursors for DNA synthesis nih.govwikipedia.orggenesilico.pl. By inhibiting this enzyme, ara-ADP effectively depletes the cellular pool of deoxynucleotides, thereby hindering viral replication nih.govwikipedia.orggenesilico.pl.

Sequential Phosphorylation by Kinases to Active Triphosphate (ara-ATP)

Conversion to Diphosphate (B83284) (ara-ADP) by Cellular Guanylate Kinase

Interference with Viral Nucleic Acid Synthesis

The primary antiviral action of vidarabine is its interference with the synthesis of viral nucleic acids, predominantly viral DNA nih.govuni-freiburg.dewikipedia.orggenesilico.pl. The active triphosphate metabolite, ara-ATP, plays a dual role in this process: it acts as both an inhibitor and a substrate for viral DNA polymerase nih.govwikipedia.orggenesilico.plnih.govbmrb.iouni-freiburg.de.

As a competitive inhibitor, ara-ATP competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for binding to the active site of viral DNA polymerase nih.govgenesilico.plnih.govbmrb.iouni-freiburg.de. This competition leads to the formation of "faulty" DNA strands nih.govgenesilico.plnih.govbmrb.iouni-freiburg.de. Furthermore, ara-ATP can be incorporated directly into the elongating viral DNA strand, replacing natural adenosine bases nih.govgenesilico.plnih.govbmrb.iouni-freiburg.de. The presence of the arabinose sugar moiety in ara-ATP, instead of the natural ribose, introduces steric hindrance that prevents the addition of subsequent nucleotides nih.govwikipedia.orgbmrb.io. This results in premature chain termination, thereby halting the elongation of the viral DNA chain and destabilizing the nascent strand by preventing the formation of phosphodiester bridges nih.govgenesilico.plnih.govbmrb.iouni-freiburg.de.

Beyond its effects on DNA polymerase, ara-ATP also exhibits inhibitory activity against other crucial viral and cellular enzymes. It can inhibit RNA polyadenylation, a process vital for the replication of retroviruses such as HIV-1, and S-adenosylhomocysteine hydrolase, an enzyme involved in transmethylation reactions nih.govgenesilico.pl. The selectivity of vidarabine's active metabolites for viral enzymes over host cellular enzymes contributes to its antiviral specificity wikipedia.org. Research indicates that the half-life of ara-ATP is approximately three times longer in HSV-infected cells compared to uninfected cells, a factor that may contribute to its sustained antiviral efficacy nih.gov.

Formation of "Faulty" DNA and Prevention of Phosphodiester Bridge Formation

Inhibition of RNA Polyadenylation in Retroviruses by ara-ATP

Selectivity Mechanisms of Vidarabine and its Phosphates

The antiviral selectivity of vidarabine and its phosphates arises from several key mechanisms that differentiate their interactions with viral and host cellular processes.

Differential Half-Life of ara-ATP in Infected vs. Uninfected Cells

A significant factor contributing to vidarabine's selectivity is the differential intracellular half-life of its active triphosphate metabolite, ara-ATP, in virally infected versus uninfected cells. Studies have shown that the half-life of ara-ATP is notably longer in HSV-infected cells compared to uninfected cells. ribocentre.orgnih.govflybase.orgwikipedia.orguni.luwikipedia.org

For instance, in herpes simplex virus type-1 (HSV-1)-infected KB cells, the half-life of ara-ATP was observed to be 9.3 hours following the removal of vidarabine from the culture medium. flybase.orgwikipedia.org In contrast, in uninfected KB cells, the half-life of ara-ATP was considerably shorter, at 3.2 hours. flybase.orgwikipedia.org This extended persistence of ara-ATP within infected cells prolongs its antiviral activity, even after the parent drug is no longer present in the external environment. flybase.orgwikipedia.org Although the precise mechanism underlying this differential half-life is not fully understood, it plays a crucial role in enhancing vidarabine's antiviral specificity in vivo. ribocentre.orgnih.govuni.lu

Table 1: Half-Life of ara-ATP in HSV-1 Infected vs. Uninfected Cells

| Cell Type | Half-Life of ara-ATP (hours) |

| HSV-1 Infected Cells | 9.3 |

| Uninfected Cells | 3.2 |

Preferential Inhibition of Viral DNA Polymerase over Host Cellular DNA Polymerase

The primary antiviral mechanism of vidarabine involves the competitive inhibition of viral DNA polymerase by ara-ATP. wikidoc.orgwikipedia.orgflybase.orgmims.comwikidata.orgnih.govuni.ludrugbank.comuni.luuni.lu Ara-ATP acts as both an inhibitor and a substrate for viral DNA polymerase, competing with natural deoxyadenosine triphosphate (dATP) for incorporation into the nascent DNA strand. wikidoc.orgwikipedia.orgnih.govdrugbank.comribocentre.orgnih.gov Once incorporated, the arabinose sugar moiety of ara-ATP causes steric hindrance, leading to chain termination and the formation of "faulty" viral DNA, thereby halting viral DNA replication. wikidoc.orgwikipedia.orgwikipedia.orgwikidata.orgnih.govdrugbank.com

This inhibition exhibits a preferential selectivity for viral DNA polymerase over host cellular DNA polymerases. wikipedia.orgflybase.orgmims.comfishersci.pt While ara-ATP can inhibit cellular DNA polymerases (alpha and beta) at higher concentrations, which may contribute to some cellular proliferation inhibition, its stronger inhibitory effect on viral DNA polymerase is a key aspect of its antiviral specificity. flybase.orgmims.com Viral strains that develop resistance to vidarabine often exhibit mutations in their DNA polymerase, further underscoring this enzyme as a critical target. wikidata.orgribocentre.orgnih.gov

Specificity Towards Viral Enzymes (e.g., Thymidine Kinase) in Initial Phosphorylation

The initial phosphorylation of vidarabine to vidarabine monophosphate (this compound) is a critical step in its activation. wikidoc.orgwikipedia.orgwikidata.orgfishersci.canih.govuni.lu Some research indicates that the inhibitory activity of vidarabine is highly selective due to its affinity for the viral enzyme thymidine kinase (TK) encoded by herpes simplex virus (HSV) and varicella-zoster virus (VZV). wikidoc.orgwikidata.orgnih.govdrugbank.comnih.gov This viral TK can convert vidarabine into its monophosphate form. wikidoc.orgwikidata.orgnih.govdrugbank.comnih.gov

However, other studies suggest that vidarabine is also phosphorylated by host cellular kinases. wikipedia.orgmims.comfishersci.cauni.lumdpi.com This dual phosphorylation pathway may explain why vidarabine can retain activity against thymidine kinase-deficient mutants of HSV, which are resistant to antivirals that are strictly dependent on viral TK for their activation. mdpi.com Therefore, while viral TK can contribute to the selective activation of vidarabine, its phosphorylation is not exclusively reliant on this viral enzyme, allowing for broader activity.

Impact of the Arabinose Sugar Moiety on Enzyme Interactions

The unique structure of vidarabine, which features an arabinose sugar instead of the ribose sugar found in natural adenosine, is fundamental to its antiviral mechanism. wikipedia.orgribocentre.org This structural difference is crucial for its ability to interfere with viral DNA synthesis. wikipedia.orgciteab.com

Specifically, the presence of the arabinose sugar, particularly the 2'-hydroxyl group in the arabino configuration, plays a critical role in how ara-ATP interacts with and inhibits enzymes involved in nucleic acid synthesis. wikipedia.orgguidetopharmacology.org When ara-ATP is incorporated into the growing viral DNA chain, the arabinose sugar moiety causes steric hindrance, which prevents the addition of subsequent nucleotides and leads to DNA chain termination. wikipedia.org Furthermore, studies have shown that a hydrogen bond donor at the 2' position of the arabinose sugar moiety is essential for mediating effective inhibition of human primase by arabinofuranosyl nucleotide analogues, including vidarabine triphosphate. guidetopharmacology.org This highlights how the specific stereochemistry of the arabinose sugar dictates its unique interactions with viral and host enzymes, contributing to its therapeutic effects.

Antiviral Spectrum and Efficacy of Vidarabine Phosphate

Activity against Herpesviruses

Vidarabine (B1017) phosphate (B84403) and its parent compound, vidarabine, demonstrate significant in vitro and in vivo inhibitory activity against a range of herpesviruses, including Herpes Simplex Virus Type 1 (HSV-1), Herpes Simplex Virus Type 2 (HSV-2), and Varicella-Zoster Virus (VZV) ontosight.aincats.iowikidoc.orgdrugbank.compatsnap.commedchemexpress.comselleckchem.commedchemexpress.comnih.govchemsrc.comselleckchem.com. The antiviral activity is partly attributed to the selective phosphorylation of vidarabine by viral thymidine (B127349) kinase (TK) enzymes encoded by these viruses ncats.iodrugbank.com. However, vidarabine can also be phosphorylated by cellular kinases, enabling its activity against acyclovir-resistant or TK-deficient mutants of HSV and VZV selleckchem.com.

Table 1: In Vitro Inhibitory Concentrations (IC50) of Vidarabine against Herpes Simplex Viruses

| Virus Type | IC50 (μg/ml) | Source |

| HSV-1 | 9.3 | medchemexpress.com |

| HSV-2 | 11.3 | medchemexpress.com |

Vidarabine phosphate, through its active metabolite vidarabine, is effective against Herpes Simplex Virus Type 1 (HSV-1) ontosight.aincats.iowikidoc.orgdrugbank.compatsnap.commedchemexpress.comselleckchem.commedchemexpress.comnih.govchemsrc.comselleckchem.com. In vitro studies have reported an IC50 of 9.3 μg/ml for vidarabine against HSV-1 medchemexpress.com. It has been utilized in the treatment of conditions such as acute keratoconjunctivitis and recurrent superficial keratitis caused by HSV-1 wikidoc.orgwikipedia.org. Notably, vidarabine has shown efficacy against acyclovir-resistant strains of HSV-1 selleckchem.comresearchgate.net. Combinations of vidarabine or its 5'-monophosphate with acyclovir (B1169) have demonstrated additive antiviral interactions against HSV-1 in cell cultures nih.gov.

Activity against Herpes Simplex Virus Type 2 (HSV-2) is also well-documented for vidarabine phosphate and its derivatives ontosight.aincats.iowikidoc.orgdrugbank.compatsnap.commedchemexpress.comselleckchem.commedchemexpress.comnih.govchemsrc.com. The reported IC50 for vidarabine against HSV-2 in vitro is 11.3 μg/ml medchemexpress.com. Similar to HSV-1, it has been used for the treatment of HSV-2-related acute keratoconjunctivitis and recurrent superficial keratitis wikidoc.orgwikipedia.org. Vidarabine also retains activity against acyclovir-resistant HSV-2 strains researchgate.net. In studies combining vidarabine or its 5'-monophosphate with acyclovir, additive interactions were observed against HSV-2 in cell culture and in mice, leading to decreased mortality and increased mean day of death in infected animals nih.gov.

Vidarabine phosphate exhibits proven efficacy against Varicella-Zoster Virus (VZV) ontosight.aincats.iowikidoc.orgdrugbank.compatsnap.commedchemexpress.comselleckchem.commedchemexpress.comnih.govchemsrc.comselleckchem.com. It has been effective in the treatment of varicella (chickenpox) and herpes zoster (shingles) ontosight.aiwikidoc.orgwikipedia.orgnih.gov. Clinical observations have shown that vidarabine can reduce lesion formation and the duration of viral shedding in immunocompromised patients, such as those with AIDS, suffering from herpes zoster wikidoc.orgwikipedia.org. Furthermore, vidarabine is capable of inhibiting acyclovir-resistant or TK-deficient mutants of VZV selleckchem.com.

Herpes Simplex Virus Type 2 (HSV-2)

Activity against Other DNA Viruses

Beyond herpesviruses, vidarabine has demonstrated broad-spectrum activity against various DNA viruses in cell culture drugbank.comchemsrc.comnih.govdrugcentral.org.

Vidarabine, and by extension its phosphate derivative, is active against poxviruses wikidoc.orgdrugbank.comwikipedia.orgmedchemexpress.comchemsrc.comselleckchem.comresearchgate.netnih.govdrugcentral.orgnih.gov. Specific activity has been observed against Vaccinia virus, both in vitro and in vivo drugbank.comselleckchem.comnih.gov. It is also active against Cowpox virus nih.gov. Research findings indicate that vidarabine was 3- to 5-fold more active against vaccinia and cowpox viruses than cidofovir (B1669016) in plaque reduction assays nih.gov. The antiviral activity of vidarabine against poxviruses can be significantly enhanced (approximately 5- to 10-fold) by the co-administration of adenosine (B11128) deaminase (ADA) inhibitors like deoxycoformycin, which prevent the deamination of vidarabine to its less potent metabolite, ara-hypoxanthine nih.gov.

Vidarabine has been reported to possess activity against rhabdoviruses wikidoc.orgwikipedia.orgselleckchem.comresearchgate.netnih.gov. It is important to note that rhabdoviruses are RNA viruses, not DNA viruses, despite being listed under "Activity against Other DNA Viruses" in the provided outline. While vidarabine's primary mechanism involves interference with DNA synthesis, its active triphosphate form (ara-ATP) has also been shown to inhibit RNA polyadenylation, which may contribute to its activity against certain RNA viruses wikidoc.org.

Hepadnaviruses (e.g., Hepatitis B Virus)

Vidarabine and its monophosphate ester, vidarabine phosphate (ara-AMP), have demonstrated potent activity against hepadnaviruses, including the Hepatitis B Virus (HBV) wikipedia.orgwikidoc.orgnih.govjwatch.orggoogle.com. Clinical studies have explored the therapeutic efficacy of both vidarabine (ara-A) and this compound in patients with chronic hepatitis B who are positive for hepatitis B e antigen (HBeAg) nih.gov.

Research findings indicate that a single course of treatment with vidarabine (ara-A) led to a permanent clearance of HBV replication in 38% of treated patients, while this compound achieved this in 40% of patients. Following two courses of treatment, the rate of permanent HBV replication clearance increased significantly, ranging from 67% to 80% nih.gov.

A study involving eight patients with chronic type B hepatitis, characterized by chronic active hepatitis and active cirrhosis, showed promising results with this compound treatment. These patients, who exhibited markers of active viral replication (HBeAg and HBV-DNA in serum), received this compound for 7 to 12 weeks. Seven out of the eight patients responded to the treatment, demonstrating a negative conversion for HBeAg and HBV-DNA, along with the development of anti-HBe. One patient also experienced the loss of Hepatitis B surface antigen (HBsAg). Furthermore, the Hepatitis B core antigen (HBcAg) in liver tissue became undetectable or significantly reduced in seven patients where it was initially strongly positive. In responders, aminotransferase and immunoglobulin levels normalized and remained stable throughout the follow-up period nih.gov.

| Outcome in Chronic Hepatitis B Patients Treated with this compound nih.gov | Number of Patients (n=8) |

| Responded to treatment (HBeAg/HBV-DNA negative, anti-HBe positive) | 7 |

| Lost HBsAg | 1 |

| HBcAg in liver tissue undetectable/reduced | 7 |

| Aminotransferase and immunoglobulin levels normalized | 7 |

Activity against RNA Viruses

Vidarabine triphosphate (ara-ATP), the active form of vidarabine, has been shown to inhibit RNA polyadenylation, a crucial process for the replication of various RNA viruses, including HIV-1 and other retroviruses wikipedia.orgwikidoc.org. This mechanism highlights vidarabine's broader antiviral potential beyond DNA viruses.

RNA Tumor Viruses

Vidarabine has demonstrated activity against certain RNA tumor viruses wikipedia.orgwikidoc.orgnih.govnih.gov. The inhibition of RNA polyadenylation by vidarabine triphosphate is a key mechanism contributing to its efficacy against these viruses, as polyadenylation is essential for their replication wikipedia.orgwikidoc.org.

Flaviviruses (e.g., Tick-borne encephalitis virus - TBEV)

Recent research has identified vidarabine as an inhibitor of Flaviviruses, specifically the Tick-borne encephalitis virus (TBEV) nih.gov. TBEV is a single-stranded, positive-sense RNA virus belonging to the Flaviviridae family nih.govtandfonline.com. This finding marks the first experimental confirmation of vidarabine's anti-TBEV activity, indicating its potential against this group of RNA viruses nih.gov.

Synergistic Antiviral Activities of Vidarabine with Other Agents

The antiviral efficacy of vidarabine can be enhanced when combined with other antiviral agents, leading to synergistic effects against various viral infections.

Combination with Acyclovir against Herpesviruses

Acyclovir and vidarabine both exhibit anti-herpetic activity, and their combined use has been shown to produce synergistic effects against wild-type Herpes Simplex Virus (HSV)-1, HSV-2, and Varicella-Zoster Virus (VZV) researchgate.netnih.gov. This synergy is dependent on the phosphorylation of acyclovir researchgate.netnih.gov. Studies have indicated that the combined activity of acyclovir and vidarabine, or its 5'-monophosphate, typically results in an additive interaction against various strains of HSV-1 and HSV-2 in Vero cells nih.gov.

In in vivo models, certain combinations of these drugs proved more effective than individual drugs in reducing mortality and extending the mean day of death in mice inoculated intracerebrally with HSV-2 nih.gov. Neither antagonism nor interference was observed in these combinations nih.gov. Importantly, while viruses resistant to either vidarabine or acyclovir could readily develop in cell culture, no evidence of cross-resistance was obtained, and mutants resistant to both drugs could not be isolated when both drugs were present nih.gov. This suggests that combination therapy could be beneficial in managing resistant viral strains.

| Viral Strains Exhibiting Synergistic Activity with Acyclovir and Vidarabine researchgate.netnih.gov |

| Herpes Simplex Virus Type 1 (HSV-1) |

| Herpes Simplex Virus Type 2 (HSV-2) |

| Varicella-Zoster Virus (VZV) |

Combination with Human Leukocyte Interferon in Hepatitis B

The combination of vidarabine monophosphate (this compound) with human leukocyte interferon (IFN-alpha) has been investigated for the treatment of chronic hepatitis B nih.govnih.goveur.nl. An early clinical trial in 1982 demonstrated that alternating courses of vidarabine monophosphate and human leukocyte interferon led to a reduction in DNA polymerase levels in all ten treated patients with chronic hepatitis B virus infection, with one patient maintaining undetectable levels for six months after treatment cessation nih.gov.

However, a subsequent randomized, double-blinded, placebo-controlled trial aimed at determining the efficacy of this compound with or without human leukocyte interferon in chronic hepatitis B presented mixed results. In this larger study, the loss of DNA polymerase, hepatitis B e antigen, and serum hepatitis B virus DNA was found to be similar across all treatment groups, including those receiving this compound, this compound/placebo, or placebo alone nih.gov. While histological improvements, such as the erosion of the limiting plate and lobular activity, favored this compound at 12 months, these differences did not translate into significant differences in histological diagnosis at 24 months nih.gov. Consequently, the results of this particular trial did not support the widespread use of this compound and human leukocyte interferon in the treatment of chronic persistent or chronic active hepatitis B nih.gov.

Mechanisms of Resistance to Vidarabine Phosphate

Viral DNA Polymerase Mutations

Viral strains resistant to vidarabine (B1017) often exhibit changes in their DNA polymerase enzyme wikipedia.orgwikidoc.org. The viral DNA polymerase gene is a known locus where mutations can confer resistance to vidarabine, indicating that this enzyme is a direct target for the antiviral drug nih.gov.

Mutations within the viral DNA polymerase can profoundly alter its substrate specificity, rendering it insensitive to vidarabine triphosphate (ara-ATP) nih.govannualreviews.orgresearchgate.netnih.gov. For instance, studies on herpes simplex virus type 1 (HSV-1) have shown that mutants resistant to 9-β-D-arabinofuranosyladenine (ara-A, the parent compound of vidarabine phosphate) induce viral DNA polymerase activity that is significantly less susceptible to inhibition by ara-ATP compared to wild-type DNA polymerase nih.gov. This altered specificity means the enzyme no longer efficiently incorporates the active drug metabolite, thus circumventing its inhibitory effects annualreviews.orgnih.gov.

Mutations in the viral DNA polymerase can also lead to cross-resistance with other antiviral agents. For example, DNA polymerase mutants that are unable to utilize acyclovir (B1169) triphosphate as a substrate are frequently also resistant to ganciclovir (B1264) annualreviews.org. Furthermore, profound alterations in the substrate specificity of such DNA polymerase mutants often render them insensitive to both vidarabine and foscarnet (B613817) annualreviews.org. In a controlled clinical trial comparing foscarnet with vidarabine for acyclovir-resistant mucocutaneous herpes simplex in AIDS patients, foscarnet demonstrated superior efficacy, suggesting that many acyclovir-resistant strains, which often have DNA polymerase mutations, may also exhibit reduced susceptibility to vidarabine nih.govhiv.govhres.ca. Some mutations in conserved regions of the DNA polymerase enzyme, particularly regions II and III, have been associated with cross-resistance to acyclovir and foscarnet nih.gov.

Alterations in Substrate Specificity of Viral DNA Polymerase

Deamination by Adenosine (B11128) Deaminase (ADA)

A significant mechanism of resistance and a major limitation to vidarabine's effectiveness is its rapid deamination by the host enzyme adenosine deaminase (ADA) wikipedia.orgwikidoc.orgpatsnap.comoculist.netnih.govpharmacompass.comannualreviews.orgresearchgate.netnih.gov. ADA is a cytosolic enzyme involved in purine (B94841) metabolism that degrades adenosine or 2′-deoxyadenosine nih.gov.

Vidarabine is readily deaminated by ADA to 9-β-D-arabinofuranosylhypoxanthine (ara-Hx), also known as hypoxanthine (B114508) arabinoside wikipedia.orgwikidoc.orgpatsnap.comoculist.netnih.govpharmacompass.comannualreviews.orgresearchgate.netnih.govnih.gov. This conversion occurs rapidly, with a substantial portion of vidarabine eliminated by the kidney excreted as ara-Hx wikipedia.orgwikidoc.org.

The metabolite ara-Hx retains some antiviral activity; however, its potency is significantly reduced compared to the parent compound, vidarabine wikipedia.orgwikidoc.orgoculist.netnih.govresearchgate.netnih.govnih.govnih.gov. Research indicates that ara-Hx is at least 10-fold less potent than vidarabine wikipedia.orgwikidoc.orgnih.govnih.govnih.gov. For instance, in studies against herpes simplex virus type 1, the minimum inhibitory concentration (MIC100) for ara-Hx was 170.4 µg/mL, whereas for vidarabine (in the presence of an ADA inhibitor), it was 17.0 µg/mL, demonstrating a tenfold difference in virustatic activity nih.gov.

Table 1: Comparative Antiviral Potency of Vidarabine and ara-Hx against HSV-1

| Compound | MIC50 (µg/mL) nih.gov | MIC100 (µg/mL) nih.gov | MLC (µg/mL) nih.gov | Relative Potency (vs. Vidarabine) |

| Vidarabine | 11.3 | 17.0 | 34.0 | 1 (Reference) |

| ara-Hx | 68.1 | 170.4 | 375 | ~0.1 (10-fold less potent) |

Note: MIC50 = 50% inhibitory concentration; MIC100 = 100% inhibitory concentration; MLC = minimum lethal concentration. Vidarabine values were obtained in the presence of an adenosine deaminase inhibitor.

To overcome the rapid deamination of vidarabine, several strategies have been explored:

ADA Inhibitors: Co-administration of adenosine deaminase inhibitors can increase the half-life and enhance the antiviral efficacy of vidarabine wikipedia.orgwikidoc.orgoculist.netresearchgate.netnih.govnih.gov. Potent ADA inhibitors such as pentostatin (B1679546) (deoxycoformycin or dCF) and EHNA have been used with some success wikipedia.orgwikidoc.orgoculist.netresearchgate.netnih.govnih.govresearchgate.net. The addition of ADA inhibitors like deoxycoformycin has been shown to increase the activity of vidarabine against poxviruses by approximately 5- to 10-fold nih.gov. Pentostatin, a natural product often co-produced with vidarabine by Streptomyces antibioticus, acts as a potent ADA inhibitor, protecting vidarabine from degradation wikipedia.orgresearchgate.net.

Structural Modifications: Structural modifications to the vidarabine molecule have been investigated to make it more resistant to deamination. For example, replacement of the amine group with a methoxy (B1213986) group (ara-M) has shown partial effectiveness in blocking deamination, resulting in about a 10-fold greater selectivity against Varicella Zoster Virus than ara-A wikipedia.orgwikidoc.org. However, this analog may be inactive against other viruses due to its inability to be phosphorylated wikipedia.orgwikidoc.org. Studies have also indicated that substitution at the 5′-OH group of vidarabine can make the drug resistant to deamination by ADA nih.govnih.govresearchgate.net. Fludarabine (B1672870) phosphate (B84403), a fluorinated nucleotide analog of vidarabine, is notable for its relative resistance to deamination by adenosine deaminase, a key advantage in its use as a chemotherapeutic agent ncats.ioacs.org.

Prodrug Strategies and Advanced Delivery Systems for Vidarabine Phosphate

Rationale for Prodrug Development

The rationale behind developing prodrugs for vidarabine (B1017) stems from several key biopharmaceutical hurdles that limit its effectiveness.

Vidarabine exhibits poor aqueous solubility, reported to be approximately 0.47 mg/ml in water, which necessitates its administration in large volumes of intravenous infusion fluid for clinical use nih.gov. This low solubility can complicate formulation and administration. Prodrug approaches, such as the synthesis of amino acid ester derivatives or phosphate (B84403) prodrugs, have significantly improved the aqueous solubility. For instance, amino acid prodrugs of vidarabine have demonstrated solubilities exceeding 10 mg/ml at physiological pH, a substantial improvement over the parent drug nih.govwikipedia.org. The incorporation of phosphoric acid moieties is a frequently employed method to enhance aqueous solubility due to the ionic nature of the phosphate group nih.govnih.govnih.gov.

For nucleoside analogs like vidarabine to exert their antiviral effects, they must undergo intracellular phosphorylation to their active 5'-triphosphate forms. This multi-step phosphorylation process is often initiated by host cell kinases or virus-encoded kinases, with the first phosphorylation step to the 5'-monophosphate being a common rate-limiting bottleneck in their bioactivation researchgate.netbidd.groupfishersci.ca. Prodrug strategies aim to bypass this initial, inefficient phosphorylation, directly delivering the monophosphate or a precursor that readily converts to it intracellularly, thereby accelerating the formation of the active triphosphate fishersci.ca.

Vidarabine suffers from low oral bioavailability and poor intestinal transport, which restricts its systemic delivery and therapeutic potential nih.govwikipedia.org. The hydrophilic nature of nucleoside phosphates generally impedes their passive diffusion across cell membranes, often requiring carrier-mediated transport mechanisms fishersci.ca. Prodrugs are designed to enhance membrane permeability and cellular uptake. For example, 5'-O-D- and L-amino acid derivatives of vidarabine have shown improved uptake by cultured cells nih.gov. Specifically, 5'-O-D-valyl ara A, an amino acid ester prodrug, demonstrated enhanced transport potential and significantly improved oral bioavailability. Studies in rats showed that intestinal delivery of this prodrug resulted in a 20-fold increase in vidarabine plasma levels compared to direct vidarabine administration wikipedia.org. This improvement is partly attributed to the prodrug's ability to be transported by nutrient transporters, such as the dipeptide intestinal transporter PEPT1, which are highly expressed in the small intestinal membranes nih.govnih.gov.

Vidarabine is highly susceptible to rapid metabolic inactivation through deamination by adenosine (B11128) deaminase (ADA), a cytosolic enzyme abundant in the intestinal mucosa and other tissues nih.gov. This deamination converts vidarabine to 9-(β-D-arabinofuranosyl)hypoxanthine (ara-H), a metabolite that possesses antiviral activity but is at least 10-fold less potent than the parent drug nih.gov. Prodrug strategies, particularly those involving modifications at the 5'-position, aim to protect vidarabine from this deamination, ensuring a higher concentration of the more potent active drug or its direct precursors nih.govwikipedia.org. Studies have shown that some prodrugs are resistant to deamination by ADA, thereby protecting the parent drug from inactivation before hydrolysis nih.gov.

Improving Membrane Transport and Bioavailability

Types of Prodrugs Investigated

Various types of prodrugs have been explored to address the limitations of vidarabine.

ProTide technology is a prominent prodrug approach designed to deliver nucleoside monophosphates directly into cells, effectively bypassing the rate-limiting first phosphorylation step fishersci.ca. This technology involves masking the phosphate group with phosphamide modifications, which are then recognized and cleaved by specific intracellular enzymes, such as phospholipase enzymes, to release the active nucleotide.

Research has focused on synthesizing phosphamide-modified vidarabine compounds to improve its antiviral activity, particularly against viruses like herpes simplex virus type 1 (HSV-1). A study involving 16 synthesized phosphamide-modified vidarabine compounds demonstrated that most exhibited stronger activity against HSV-1 than vidarabine itself. These compounds are designed to become substrates for specific phospholipase enzymes, especially those expressed in the liver, leading to enhanced activity and potential liver cell targeting.

The following table illustrates the enhanced antiviral activity (EC50 values) of selected phosphamide-modified vidarabine compounds compared to vidarabine against HSV-1:

| Compound | EC50 against HSV-1 (µM) |

| Vidarabine (ARA) | ~10 |

| Compound 2 | 0.52 ± 0.04 |

| Compound 6 | 1.05 ± 0.09 |

| Compound 15 | 1.18 ± 0.08 |

As shown in the table, compounds like Compound 2 exhibited significantly lower EC50 values, indicating a much higher potency against HSV-1 compared to vidarabine. This highlights the potential of phosphamide modification via ProTide technology to enhance the therapeutic efficacy of vidarabine.

5′-Amino Acid Esters of Vidarabine

The synthesis of 5'-O-D- and L-amino acid derivatives of Vidarabine has been explored as a prodrug strategy to improve its oral bioavailability and cellular uptake. researchgate.netnih.govnih.govmdpi.com These modifications aim to protect Vidarabine from metabolic conversion, particularly deamination by adenosine deaminase, before hydrolysis to the parent drug occurs within cells. nih.govmdpi.com

Research findings indicate that these amino acid prodrugs can exhibit equivalent or even greater in vitro potency against certain poxviruses compared to Vidarabine alone. nih.govnih.gov For instance, the D-valyl ester derivative of Vidarabine has demonstrated enhanced permeability and significantly increased circulating Vidarabine levels (13-fold) when administered orally, compared to the parent drug. researchgate.net The improved aqueous solubility of these prodrugs, often exceeding 10 mg/ml at physiological pH, further contributes to their enhanced absorption. nih.gov It is also anticipated that these amino acid prodrugs, based on previous findings with similar nucleoside prodrugs, may serve as substrates for the dipeptide intestinal transporter, PEPT1, facilitating their cellular entry. nih.gov

5′-Phosphoramidate Derivatives

5′-Phosphoramidate derivatives represent another significant prodrug strategy, often referred to as the "ProTide" approach, designed to deliver nucleoside monophosphates intracellularly. nih.govresearchgate.netnih.gov This strategy is particularly valuable for overcoming limitations such as poor cellular uptake and inefficient conversion of nucleoside analogs to their active 5′-monophosphate forms by host cell kinases. nih.gov

In the context of Vidarabine, 5'-O-(D- and L-amino acid methyl ester phosphoramidate) derivatives have been synthesized as prodrugs. nih.govnih.govresearchgate.net These phosphoramidate (B1195095) prodrugs are typically designed with an amino acid ester and an aryloxy component masking the 5′-phosphate. nih.gov Once inside the cell, these masking groups are enzymatically cleaved, releasing the free 5′-monophosphate, which is then further metabolized to the active 5′-triphosphate form. nih.gov Studies have shown that phosphamide-modified Vidarabine compounds, developed using ProTide technology, can exhibit stronger activity against herpes simplex virus type 1 (HSV-1) than Vidarabine. researchgate.net This modification can also enhance the oral bioavailability of the corresponding monoester phosphoramidate. researchgate.net

Phosphate Esters

Vidarabine-5′-monophosphate (Ara-AMP) is the active metabolite of Vidarabine, possessing antiviral and potentially antineoplastic properties. wikidata.orgwikipedia.org While Vidarabine-5′-monophosphate itself is the active form rather than a prodrug that releases Vidarabine, its direct chemical synthesis from Vidarabine involves phosphate esterification. One method for preparing Vidarabine-5′-monophosphate involves dissolving Vidarabine in triethyl phosphate, followed by a low-temperature reaction with phosphorus oxychloride under nitrogen protection. nih.gov This process, followed by post-treatment steps like activated carbon decolorizing, yields the crude Vidarabine monophosphate. nih.gov This chemical synthesis route offers advantages such as a short process, higher yield, and reduced reaction cost, facilitating industrialized production. nih.gov

Enzymatic Synthesis and Biocatalysis for Vidarabine and its Monophosphate

Enzymatic synthesis and biocatalysis offer a compelling alternative to traditional chemical methods for producing nucleoside analogs like Vidarabine and its monophosphate. These biocatalytic approaches are often preferred due to their selectivity, safety, and environmental friendliness. flybase.org

Multi-Enzymatic Cascade Reactions for Vidarabine-5′-Monophosphate Synthesis

A highly efficient three-step multi-enzymatic cascade reaction has been developed for the one-pot synthesis of Vidarabine-5′-monophosphate (araA-MP). wikipedia.orgnih.gov This cascade utilizes arabinosyluracil (araU), adenine (B156593) (Ade), and adenosine triphosphate (ATP) as precursors. wikipedia.orgnih.gov The process involves the sequential action of three immobilized enzymes:

Uridine (B1682114) phosphorylase (CpUP) from Clostridium perfringens catalyzes the phosphorolysis of arabinosyluracil, yielding uracil (B121893) and α-D-arabinose-1-phosphate. wikipedia.orgnih.gov

Purine (B94841) nucleoside phosphorylase (AhPNP) from Aeromonas hydrophila then catalyzes the coupling of α-D-arabinose-1-phosphate with adenine to form Vidarabine (araA). wikipedia.orgnih.gov

Deoxyadenosine (B7792050) kinase (DddAK) from Dictyostelium discoideum phosphorylates Vidarabine to Vidarabine-5′-monophosphate, utilizing ATP as the phosphate donor. wikipedia.orgnih.gov

This multi-enzymatic cascade has achieved high conversion rates of Vidarabine-5′-monophosphate, reaching ≥95.5%. wikipedia.orgnih.gov The coupling of nucleoside phosphorylases with deoxyadenosine kinase in a one-pot system effectively shifts the equilibrium-controlled nucleoside synthesis towards product formation and overcomes the poor water solubility of Vidarabine by converting it into the more soluble monophosphate form. wikipedia.org

Table 1: Multi-Enzymatic Cascade for Vidarabine-5′-Monophosphate Synthesis

| Enzyme | Source | Role in Cascade | Substrates | Products |

| Uridine phosphorylase (CpUP) | Clostridium perfringens | Catalyzes phosphorolysis of arabinosyluracil | Arabinosyluracil | Uracil, α-D-arabinose-1-phosphate |

| Purine nucleoside phosphorylase (AhPNP) | Aeromonas hydrophila | Couples α-D-arabinose-1-phosphate and adenine to form Vidarabine | α-D-arabinose-1-phosphate, Adenine | Vidarabine |

| Deoxyadenosine kinase (DddAK) | Dictyostelium discoideum | Phosphorylates Vidarabine to Vidarabine-5′-monophosphate | Vidarabine, Adenosine triphosphate (ATP) | Vidarabine-5′-monophosphate, Adenosine diphosphate (B83284) (ADP) |

Use of Nucleoside Phosphorylases and Deoxyadenosine Kinase

Nucleoside phosphorylases (NPs) are key enzymes in the salvage pathway, catalyzing the reversible phosphorolysis of nucleosides to nucleobases and α-D-(deoxy)ribose-1-phosphate. flybase.org In the context of Vidarabine synthesis, uridine phosphorylase (CpUP) and purine nucleoside phosphorylase (AhPNP) are frequently used. flybase.orgwikipedia.org CpUP catalyzes the phosphorolysis of arabinosyluracil, while AhPNP facilitates the transglycosylation reaction by coupling the resulting sugar phosphate with adenine to form Vidarabine. wikipedia.orgflybase.org

Deoxyadenosine kinase (DddAK) plays a crucial role in the subsequent phosphorylation step, converting Vidarabine into its active 5′-monophosphate form. wikipedia.orgnih.gov This enzyme transfers a phosphate group from a nucleoside 5′-triphosphate, such as ATP, to the 5′-hydroxyl group of Vidarabine. wikipedia.orgnih.gov This enzymatic phosphorylation is a critical step for the antiviral activity of Vidarabine, as it must be phosphorylated to its triphosphate form to interfere with viral DNA synthesis. wikipedia.org

Flow Biocatalyzed Transglycosylation Reactions

Continuous flow technology is an emerging tool for intensifying biocatalytic processes, offering advantages such as enhanced mass transfer and improved enzyme productivity. flybase.org The bi-enzymatic synthesis of Vidarabine, catalyzed by co-immobilized uridine phosphorylase (CpUP) and purine nucleoside phosphorylase (AhPNP), has been successfully re-designed under continuous-flow conditions. flybase.orgwikipedia.orgmpg.de

In these flow systems, enzymes are typically immobilized on carriers like glyoxyl-agarose or EziG™1 (Opal), and the substrate solution is continuously flowed through a packed bed reactor. flybase.orgwikipedia.orgmpg.de This approach allows for the continuous production of Vidarabine on a gram scale. For instance, 1 gram of Vidarabine was obtained with a 55% isolated yield and >99% purity by running a flow reactor for one week. flybase.orgwikipedia.org The low solubility of Vidarabine facilitates its collection by precipitation from the exiting flow. fishersci.at This continuous flow biocatalysis offers a more efficient and sustainable route for the preparative synthesis of Vidarabine compared to traditional batch methods. flybase.orgmpg.de

Cellular and Molecular Pharmacology of Vidarabine Phosphorylation and Metabolism

Kinase Substrate Specificity and Phosphorylation Dynamics

The phosphorylation of nucleoside analogs upon cellular uptake is a critical step in their activation, catalyzed by either host cell kinases or virus-encoded kinases. wikipedia.org

Role of Host Cell Kinases vs. Virus-Encoded Kinases

Vidarabine (B1017) is phosphorylated by cellular kinases to its triphosphate form, ara-ATP. pharmakb.com The resulting ara-ATP demonstrates more effective inhibition against herpes simplex virus (HSV)-encoded DNA polymerase compared to cellular DNA polymerase. pharmakb.com A notable aspect of vidarabine's selectivity is the three-fold longer half-life of its active triphosphate metabolite (ara-ATP) in HSV-infected cells compared to uninfected cells, although the precise mechanism for this selectivity remains to be fully elucidated. nih.gov Furthermore, vidarabine's inhibitory activity is significantly influenced by its affinity for the viral enzyme thymidine (B127349) kinase (TK), which is encoded by HSV and varicella-zoster virus (VZV). This viral enzyme facilitates the initial conversion of vidarabine into vidarabine monophosphate (ara-AMP). Subsequently, cellular guanylate kinase and other cellular enzymes further convert this compound into the diphosphate (B83284) and then the triphosphate forms. wikipedia.org

Comparative Analysis of Phosphorylation with Other Nucleoside Analogs

A key distinction in the phosphorylation dynamics of vidarabine compared to other nucleoside analogs lies in the activity of its diphosphorylated form. While most nucleoside analogs require triphosphorylation to exert their antiviral effects, ara-ADP, the diphosphorylated form of vidarabine, uniquely inhibits ribonucleotide reductase, contributing to its antiviral mechanism. nih.govwikipedia.org

In contrast, other prominent antiviral nucleoside analogs exhibit different phosphorylation pathways:

Acyclovir (B1169): Primarily activated within virus-infected cells. This selectivity is due to virus-encoded thymidine kinase, which phosphorylates acyclovir much more efficiently than host cellular thymidine kinase. Only HSV-1, HSV-2, and VZV encode kinases capable of efficiently phosphorylating acyclovir. pharmakb.comthegoodscentscompany.com

Ganciclovir (B1264): The initial phosphorylation step is performed by a virally encoded kinase, specifically the cytomegalovirus (CMV) UL97 kinase. Subsequent phosphorylations to its active triphosphate form are catalyzed by host cellular enzymes. thegoodscentscompany.com

Cidofovir (B1669016): As an acyclic phosphonate (B1237965) nucleotide analog, cidofovir already possesses a single phosphate (B84403) group. Consequently, it does not require a viral kinase for its initial phosphorylation step; cellular kinases are responsible for its further phosphorylation to cidofovir-diphosphate. thegoodscentscompany.com

Trifluridine: Interferes with viral replication by inhibiting thymidylate synthetase and by being incorporated into viral DNA in place of thymidine. Its mechanism of action is thought to be similar to idoxuridine, which is phosphorylated to its triphosphate form by cellular kinases and then incorporated into DNA. pharmakb.comuni.lu

The table below summarizes the initial phosphorylation mechanisms of vidarabine and other nucleoside analogs.

| Nucleoside Analog | Initial Phosphorylation Mechanism | Key Kinases Involved (Initial Step) |

| Vidarabine | Host cell kinases, Viral TK | Host cellular kinases, HSV/VZV Thymidine Kinase wikipedia.orgpharmakb.com |

| Acyclovir | Virus-encoded kinase (selective) | HSV/VZV Thymidine Kinase pharmakb.comthegoodscentscompany.com |

| Ganciclovir | Virus-encoded kinase | CMV UL97 kinase thegoodscentscompany.com |

| Cidofovir | Cellular kinases (pre-phosphorylated) | Cellular kinases thegoodscentscompany.com |

| Trifluridine | Cellular kinases | Cellular kinases pharmakb.comuni.lu |

Interaction with Nucleic Acid Synthesis Machinery

Vidarabine exerts its antiviral effects by disrupting the synthesis of viral DNA. nih.govwikipedia.orgwikipedia.orgfishersci.fi Its active triphosphate form, ara-ATP, functions as both an inhibitor and a substrate for viral DNA polymerase. nih.govwikipedia.orgwikipedia.org Ara-ATP competitively inhibits deoxyadenosine (B7792050) triphosphate (dATP), a natural nucleotide, leading to the production of "faulty" DNA. nih.govwikipedia.orgwikipedia.org This occurs as ara-ATP is incorporated into the growing DNA strand, replacing adenosine (B11128) bases. This incorporation prevents the formation of subsequent phosphodiester bridges, thereby destabilizing the DNA strand and halting DNA synthesis. nih.govwikipedia.orgwikipedia.orgfishersci.fi This chain termination is a crucial aspect of its mechanism, effectively preventing the virus from replicating its genetic material. fishersci.fi The inhibition exhibited by vidarabine is more selective for viral DNA polymerase than for the host's cellular DNA polymerase, contributing to its antiviral specificity. fishersci.fi

Structural Basis of DNA Polymerase and Primase Inhibition

The structural basis of vidarabine's inhibitory action on DNA polymerase stems from the unique arabinose sugar moiety present in ara-ATP, which replaces the natural ribose sugar found in dATP. This structural difference results in steric hindrance, physically impeding the addition of subsequent nucleotides to the elongating DNA strand and causing chain termination. fishersci.fi Ara-ATP acts as a competitive inhibitor of viral DNA polymerase by binding to the enzyme's active site, thereby competing with natural deoxynucleotides. fishersci.fi

Information specifically detailing the structural basis of primase inhibition by vidarabine phosphate was not found in the provided sources.

Impact on RNA Primer Synthesis

Vidarabine triphosphate (ara-ATP) has been shown to inhibit RNA polyadenylation, a process essential for the replication of retroviruses such as HIV-1. nih.govwikipedia.org Additionally, ara-ATP inhibits S-adenosylhomocysteine hydrolase, an enzyme involved in preventing transmethylation reactions. nih.govwikipedia.org

Information specifically detailing the impact of vidarabine phosphate on RNA primer synthesis was not found in the provided sources.

Pathways of Catabolism and Elimination

Vidarabine is susceptible to rapid deamination in the body, primarily by the enzyme adenosine deaminase, which converts it into its major metabolite, arabinosyl hypoxanthine (B114508) (ara-Hx). nih.govwikipedia.orgwikipedia.orgfishersci.fi This deamination significantly limits the drug's effectiveness. fishersci.fi Although ara-Hx retains some antiviral activity, it is approximately 10-fold less potent than the parent compound, vidarabine. nih.gov

The elimination of vidarabine and its metabolites primarily occurs via the kidneys. Approximately 60% of the vidarabine eliminated renally is excreted as 9-β-D-arabinofuranosylhypoxanthine in the urine. nih.gov A smaller fraction, 3% to 4%, is recovered as unchanged vidarabine in the urine after administration of vidarabine 5'-monophosphate. Furthermore, some breakdown of the purine (B94841) ring structure of vidarabine may occur, leading to the formation of uric acid. nih.gov The metabolism of vidarabine 5'-monophosphate is comparable to that of vidarabine, with arabinosyl hypoxanthine being the primary metabolite detected in plasma. Concomitant use of vidarabine with drugs like theophylline (B1681296) can lead to inhibited theophylline metabolism, as theophylline is metabolized by xanthine (B1682287) oxidase, an enzyme also involved in the biotransformation pathway of vidarabine's metabolite.

The table below summarizes the catabolic products and their relative potency.

| Compound | Metabolite/Pathway | Relative Potency (vs. Vidarabine) | Excretion (% of renal elimination) |

| Vidarabine | Arabinosyl hypoxanthine (ara-Hx) | 10-fold less potent nih.gov | 60% (as ara-Hx in urine) nih.gov |

| Vidarabine | Uric acid | Not specified | Some breakdown nih.gov |

| Vidarabine 5'-monophosphate | Arabinosyl hypoxanthine (ara-Hx) | Not specified | 40-50% (as ara-Hx in urine) |

| Vidarabine 5'-monophosphate | Vidarabine | Parent compound | 3-4% (as vidarabine in urine) |

Deamination by Adenosine Deaminase and Metabolite Formation (ara-Hx)

Vidarabine, the active form derived from Vidarabine phosphate, is highly susceptible to deamination by the enzyme adenosine deaminase (ADA) wikipedia.orgwikidoc.orgnih.govpatsnap.compharmacompass.comresearchgate.net. This enzymatic conversion rapidly transforms Vidarabine into its primary metabolite, 9-β-D-arabinofuranosylhypoxanthine (ara-Hx), also known as arabinosyl hypoxanthine wikipedia.orgwikidoc.orgnih.govpharmacompass.comresearchgate.netnih.govgoogle.com. This deamination process can occur swiftly in various bodily tissues, including the gastrointestinal tract and potentially the cornea nih.govdrugbank.com.

While ara-Hx retains some antiviral activity, its potency is significantly reduced, being approximately 10-fold less effective than the parent compound, Vidarabine wikipedia.orgwikidoc.orgpharmacompass.comresearchgate.net. The rapid deamination to ara-Hx is a notable limitation to Vidarabine's therapeutic effectiveness patsnap.comresearchgate.net. To counteract this rapid inactivation, research has explored the co-administration of adenosine deaminase inhibitors, such as pentostatin (B1679546) (dCF) and EHNA wikipedia.orgwikidoc.orgresearchgate.netnih.gov. These inhibitors protect Vidarabine from enzymatic degradation, thereby increasing its half-life and enhancing its antiviral activity wikipedia.orgwikidoc.orgresearchgate.netnih.gov. Furthermore, structural modifications of Vidarabine, such as the replacement of the amine group with a methoxy (B1213986) group (ara-M), have been investigated as a strategy to impede deamination wikipedia.orgwikidoc.org. While such modifications can lead to increased selectivity against specific viruses like Varicella Zoster Virus, they may also render the analog inactive against other viruses if phosphorylation is hindered wikipedia.orgwikidoc.org.

Excretion Pathways of Vidarabine Metabolites

The primary route of elimination for Vidarabine and its major metabolite, ara-Hx, is renal excretion nih.gov. Studies have shown that within 24 hours following intravenous administration of Vidarabine, a substantial portion of the administered dose is recovered in the urine as ara-Hx nih.govnih.gov. Specifically, 41% to 53% of the dose is excreted as ara-Hx, whereas only a minor fraction, 1% to 3%, is excreted as unchanged Vidarabine nih.gov. Other findings indicate that 60% of Vidarabine eliminated by the kidney is excreted as 9-β-D-arabinofuranosylhypoxanthine in the urine wikipedia.orgwikidoc.org. For Vidarabine 5'-monophosphate, a prodrug form, 40% to 50% was recovered as arabinosyl hypoxanthine in urine, and 3% to 4% as Vidarabine asm.orgnih.gov.

In addition to ara-Hx, some breakdown of the purine ring structure may occur, leading to the formation of uric acid wikipedia.orgwikidoc.org. There is no documented evidence of fecal excretion for either Vidarabine or its metabolites nih.gov. The renal clearance values observed for ara-Hx are consistent with the expected glomerular filtration rate, approximating 125 ml/min nih.gov. Importantly, multiple dosing regimens have indicated that neither Vidarabine nor ara-Hx accumulates significantly within the body over time nih.govnih.gov. The efficiency of drug recovery from urine and the renal clearance rates of arabinosyl hypoxanthine have been observed to correlate directly with the age and maturity of the patient, particularly in pediatric populations nih.gov.

The following table summarizes the urinary excretion percentages of Vidarabine and its primary metabolite:

| Compound | Percentage of Dose Excreted in Urine (within 24 hours post-IV administration) |

| Vidarabine (unchanged) | 1-3% nih.gov |

| Vidarabine (from Vidarabine 5'-monophosphate) | 3-4% asm.orgnih.gov |

| 9-β-D-Arabinofuranosylhypoxanthine (ara-Hx) | 41-53% nih.gov, 60% wikipedia.orgwikidoc.org, 40-50% (from Vidarabine 5'-monophosphate) asm.orgnih.gov |

Investigative Applications and Novel Research Directions

Vidarabine (B1017) Phosphate (B84403) in Cardiac Dysfunction Research

Research indicates that vidarabine, the parent compound of vidarabine phosphate, plays a role in ameliorating various forms of cardiac dysfunction, primarily through its inhibitory effects on adenylyl cyclase 5 (AC5) and subsequent modulation of key signaling pathways. nih.govnih.govnih.gov

Vidarabine, an adenosine (B11128) analog, has been identified as an inhibitor of cardiac adenylyl cyclase (AC), particularly the type 5 isoform (AC5). nih.govconicet.gov.ar Studies suggest that vidarabine exhibits selectivity for AC5 over other isoforms like AC2 and AC3, and potentially stronger inhibition of AC5 compared to AC6 in cardiomyocytes. conicet.gov.ar The genetic disruption or pharmacological inhibition of AC5 has been linked to increased resistance to the development of heart failure and extended longevity in animal models. nih.govnih.govnih.gov The AC5 inhibitory effects of vidarabine are associated with slowing the progression of heart failure and reducing cardiac depression in mice. nih.gov

Occlusal disharmony, often induced by bite-opening (BO) in experimental models, can lead to significant cardiac dysfunction. This dysfunction is characterized by a decrease in left ventricular ejection fraction (EF) and fractional shortening (%FS), alongside an increase in cardiac fibrosis, myocyte apoptosis, and oxidative DNA damage. nih.gov Treatment with vidarabine has been shown to ameliorate these BO-induced cardiac dysfunctions. nih.gov Specifically, vidarabine treatment effectively blocked the reduction in EF and %FS and prevented the increases in cardiac fibrosis and myocyte apoptosis observed in BO models. nih.gov

Table 1: Effects of Vidarabine on Occlusal-Disharmony-Induced Cardiac Dysfunction Parameters

| Parameter | Control (Mean ± SD) | Occlusal Disharmony (BO) (Mean ± SD) | BO + Vidarabine (Mean ± SD) |

| Left Ventricular Ejection Fraction (EF) (%) | 68 ± 1.1 | 61 ± 3.0 | 66 ± 1.0 |

| Fractional Shortening (%FS) (%) | 33 ± 0.8 | 28 ± 1.9 | 31 ± 1.0 |

| Cardiac Fibrosis (%) | 0.9 ± 0.4 | 2.5 ± 0.8 | 1.1 ± 0.5 |

| Myocyte Apoptosis (TUNEL-positive cells, %) | 1.6 ± 1.3 | 4.2 ± 1.7 | 1.3 ± 0.7 |

Data extracted from nih.gov. P-values were reported as significant (P < 0.05 or P < 0.001) for BO vs. Control, and for BO + Vidarabine vs. BO.

Chronic exposure to Porphyromonas gingivalis lipopolysaccharide (PG-LPS), a common virulence factor in periodontal disease, has been shown to induce cardiac dysfunction in mice. This condition is marked by decreased cardiac function, increased cardiac fibrosis, and myocyte apoptosis. nih.govbvsalud.org Treatment with vidarabine, acting as an AC5 inhibitor, effectively ameliorated these PG-LPS-induced cardiac dysfunctions. nih.govbvsalud.org Vidarabine specifically blocked the observed increases in cardiac fibrosis and myocyte apoptosis caused by PG-LPS. nih.gov

Table 2: Effects of Vidarabine on Porphyromonas gingivalis Lipopolysaccharide-Induced Cardiac Dysfunction Parameters

| Parameter | Control (Mean ± SD) | PG-LPS (Mean ± SD) | PG-LPS + Vidarabine (Mean ± SD) |

| Cardiac Fibrosis (%) | 0.98 ± 0.46 | 1.86 ± 0.34 | 0.99 ± 0.28 |

| Myocyte Apoptosis (TUNEL-positive cells, %) | 1.0 ± 0.3 | 2.7 ± 0.7 | 1.1 ± 0.4 |

Data extracted from nih.gov. P-values were reported as significant (P < 0.01) for PG-LPS vs. Control, and for PG-LPS + Vidarabine vs. PG-LPS.

Both occlusal-disharmony-induced and PG-LPS-induced cardiac dysfunctions are associated with alterations in key intracellular signaling pathways. These include increased phosphorylation of phospholamban (PLN) at specific residues (Thr-17 and Ser-16) and activation of the Ca2+-calmodulin-dependent protein kinase II (CaMKII) signaling pathway. nih.govnih.govbvsalud.org Vidarabine's beneficial effects in these cardiac models are linked to its ability to modulate these pathways. nih.govnih.gov In the occlusal disharmony model, vidarabine blocked the increase in PLN phosphorylation at Thr-17 and Ser-16 and attenuated the activation of the CaMKII/receptor-interacting protein 3 signaling pathway. nih.gov Similarly, in the PG-LPS model, vidarabine attenuated the activation of cyclic AMP/CaMKII signaling and the increased PLN phosphorylation at Thr-17. nih.govbvsalud.org

Improvement in Porphyromonas gingivalis Lipopolysaccharide-Induced Cardiac Dysfunction

Potential in Antineoplastic Research

Vidarabine phosphate has garnered interest for its potential antineoplastic properties. biosschina.commedkoo.comharvard.edu

Vidarabine phosphate is recognized for its connection to fludarabine (B1672870) phosphate, a fluorinated nucleotide antimetabolite that is an analog of vidarabine (ara-A) and exhibits significant antineoplastic activity. nih.govcancer.gov Fludarabine phosphate functions as a prodrug, undergoing rapid dephosphorylation to 2-fluoro-ara-A. This intermediate is then actively transported into cells and subsequently phosphorylated intracellularly to its active triphosphate form, 2-fluoro-ara-ATP. nih.govcancer.govwikipedia.org This active metabolite exerts its antineoplastic effects by inhibiting DNA synthesis through interference with enzymes such as DNA polymerase alpha, ribonucleotide reductase, and DNA primase, thereby impeding tumor cell growth. nih.govcancer.govwikipedia.org Fludarabine phosphate has demonstrated notable activity in the treatment of lymphoid malignancies, including chronic lymphocytic leukemia (CLL) and certain non-Hodgkin's lymphomas. harvard.eduwikipedia.orgnih.govmolbase.net Furthermore, vidarabine itself has been shown to mimic the beneficial effects of AC5 disruption in cancer prevention and to protect against tumor growth in syngeneic mouse models. nih.govnih.gov

Vidarabine Phosphate as a Precursor to Fludarabine Phosphate in Lymphoid Malignancies

Advantages of Fludarabine Phosphate (Resistance to ADA, Improved Solubility)

Fludarabine phosphate, a 2-fluoro, 5'-monophosphate derivative of vidarabine (ara-A), presents notable advantages in its pharmacological profile. It exhibits resistance to deamination by adenosine deaminase (ADA), an enzyme that readily inactivates vidarabine by converting it to less potent ara-hypoxanthine (ara-H). nih.govsigmaaldrich.comwikipedia.orgnih.govwikidoc.orgnih.govtargetmol.comselleckchem.comresearchgate.netbccancer.bc.ca This tolerance to ADA contributes to fludarabine's prolonged half-life and enhanced bioavailability in vivo compared to vidarabine. nih.gov

Furthermore, fludarabine phosphate demonstrates improved solubility. It is a water-soluble prodrug that rapidly dephosphorylates to 2-fluoro-vidarabine (2F-ara-A) in the body. bccancer.bc.ca Experimental data indicates its approximate solubilities are 9.2 mg/mL in water, 27.6 mg/mL in pH 4 buffer, and 57 mg/mL in pH 9 buffer. nih.govascopubs.org These properties contribute to its favorable pharmaceutical characteristics for systemic administration.

Mechanisms of Cytotoxic Action in Cancer Cells

The cytotoxic action of fludarabine phosphate in cancer cells is mediated through a series of metabolic conversions. As a prodrug, fludarabine phosphate is rapidly dephosphorylated to 2-fluoro-ara-A, which is then actively transported into cells. bccancer.bc.canih.govbiocrick.com Inside the cell, 2-fluoro-ara-A is phosphorylated intracellularly by deoxycytidine kinase to its active triphosphate form, 2-fluoro-ara-ATP. bccancer.bc.canih.govbiocrick.com

The active metabolite, 2-fluoro-ara-ATP, exerts its cytotoxic effects primarily by interfering with DNA synthesis. It acts as a potent inhibitor of several key enzymes involved in nucleic acid metabolism, including DNA polymerase alpha, ribonucleotide reductase, and DNA primase. bccancer.bc.canih.govbiocrick.com This inhibition leads to the interruption of DNA synthesis and ultimately suppresses tumor cell growth. bccancer.bc.canih.govbiocrick.com Additionally, 2-fluoro-ara-ATP can be incorporated directly into DNA strands as a "false nucleotide," leading to the formation of "faulty" DNA and preventing the proper elongation of DNA chains. bccancer.bc.canih.govbiocrick.comactizapharma.comncats.iodrugbank.com Beyond DNA synthesis, partial inhibition of RNA polymerase II and a subsequent reduction in protein synthesis may also contribute to its cytotoxic effects. bccancer.bc.ca Fludarabine has been shown to induce apoptosis in vitro, a programmed cell death mechanism critical for its antineoplastic activity. bccancer.bc.caresearchgate.net

In the context of combination therapies, the synergistic cytotoxicity of fludarabine with other agents like clofarabine (B1669196) and busulfan (B1668071) in acute myeloid leukemia (AML) cells has been observed. This synergistic effect involves the activation of the ATM pathway and subsequent chromatin remodeling, which intensifies the DNA damage response and promotes apoptosis in cancer cells. nih.gov

In Vitro and In Vivo Research Models and Methodologies

Investigative research on Vidarabine phosphate employs a variety of models and methodologies to elucidate its antiviral and antineoplastic properties, assess its efficacy, and understand its pharmacokinetic behavior.

Cell culture studies are fundamental for evaluating the antiviral activity and cytotoxicity of Vidarabine phosphate. Vidarabine has demonstrated broad-spectrum activity against various DNA viruses in cell cultures, including herpes simplex virus (HSV) types 1 and 2, varicella-zoster virus (VZV), poxviruses such as vaccinia and cowpox, and certain rhabdoviruses, hepadnaviruses, and RNA tumor viruses. nih.govwikidoc.orgtargetmol.comselleckchem.comncats.iodrugbank.com Notably, Vidarabine specifically inhibits adenovirus type 11 replication in vitro without exhibiting obvious cytotoxicity. targetmol.comselleckchem.com

The antiviral efficacy of vidarabine in cell culture can be significantly enhanced by the co-administration of adenosine deaminase (ADA) inhibitors, such as deoxycoformycin, which have been shown to increase its activity against poxviruses by approximately 5- to 10-fold. nih.gov Furthermore, the development of prodrugs, including amino acid prodrugs of vidarabine, has shown increased effectiveness against viruses like vaccinia and cowpox in cell culture compared to the parent compound. nih.gov

Combinations of vidarabine or its 5'-monophosphate with acyclovir (B1169) have exhibited additive interactions against various strains of HSV in Vero cells. researchgate.netnih.gov This combined approach also demonstrated the ability to prevent the isolation of resistant viral mutants. researchgate.netnih.gov Beyond antiviral applications, vidarabine's cytotoxicity has been assessed in various cell lines; for instance, concentrations ranging from 5 to 120 mM did not induce toxic effects in SH-SY5Y cells. nih.gov Recent research also indicates that vidarabine can exert neuroprotective effects against rotenone-induced neural cell injury in SH-SY5Y cells, a mechanism mediated by the SIRT1-dependent PGC-1α/NRF1/TFAM signaling pathway. nih.gov

Animal models are indispensable for assessing the in vivo efficacy and pharmacokinetic profiles of Vidarabine phosphate and its derivatives. In vivo studies have confirmed vidarabine's activity against viruses such as vaccinia virus. nih.govtargetmol.comselleckchem.com Research involving combinations of acyclovir with vidarabine or its monophosphate in mice inoculated intracerebrally with herpes simplex virus type 2 demonstrated that these combinations were more effective in reducing mortality and extending the mean day of death. researchgate.netnih.gov

Fludarabine phosphate, a related analog, has shown promising antitumor activity in murine and xenograft tumor models. These include its effectiveness against intraperitoneally implanted L1210 leukemia and subrenal capsule implanted LX-1 human lung tumor xenograft. ascopubs.org The efficacy in these models was found to be moderately schedule-dependent, with multiple daily administrations proving more effective than single doses. ascopubs.org Pharmacokinetic studies in animal models provide critical insights into systemic drug exposure and elimination pathways. For example, 2F-ara-A, the active metabolite of fludarabine phosphate, is primarily eliminated via renal excretion, with 40-60% of the administered intravenous dose recovered in urine. researchgate.net

Biochemical assays are crucial for unraveling the precise interactions of Vidarabine phosphate with various enzymes, providing insights into its mechanism of action and substrate specificity. Vidarabine's antiviral activity is initiated by its sequential phosphorylation to the triphosphate form (ara-ATP), which then inhibits viral DNA polymerase and also serves as a substrate for this enzyme, leading to the synthesis of "faulty" DNA. wikipedia.orgwikidoc.orgncats.iodrugbank.com Furthermore, the diphosphorylated form, ara-ADP, has been identified as an inhibitor of ribonucleotide reductase. wikipedia.orgwikidoc.org

Studies focusing on adenosine deaminase (ADA) inhibition and substrate specificity are particularly important due to vidarabine's susceptibility to deamination by this enzyme. wikipedia.orgnih.govwikidoc.orgtandfonline.com Enzyme activity assays are routinely employed to characterize enzymes involved in the synthesis and metabolism of vidarabine and its analogs. For instance, the activity of purine (B94841) nucleoside phosphorylase (PNP) from Aeromonas hydrophila (AhPNP) and uridine (B1682114) phosphorylase (UP) from Cellulomonas sp. (CpUP) can be determined through phosphorolysis assays using specific nucleoside substrates. researchgate.netmdpi.comnih.gov

Detailed biochemical characterization of enzymes, such as PenF from Streptomyces antibioticus, has revealed its metal-dependent nucleoside 5'-monophosphatase activity. This enzyme exhibits a distinct substrate preference for arabinose nucleoside 5'-monophosphates, including vidarabine 5'-monophosphate (Ara-AMP). nih.gov Quantitative kinetic parameters for Vidarabine 5'-monophosphate with PenF are summarized in the table below, demonstrating its high catalytic efficiency and specificity. nih.gov

| Substrate | Km (µM) | kcat (min⁻¹) | kcat/Km (mM⁻¹·min⁻¹) |

| Vidarabine 5'-monophosphate | 71.5 | 33.9 | 474.1 |

| 2'-deoxyadenosine (B1664071) 5'-monophosphate | - | - | 6.9 |

Note: The kcat/Km value for vidarabine 5'-monophosphate is 68-fold higher than that for 2'-deoxyadenosine 5'-monophosphate, indicating a strong substrate preference. nih.gov

While direct dedicated studies on "Vidarabine phosphate molecular dynamics simulations" or "Vidarabine phosphate structural biology" were not explicitly found in the search results, these advanced computational and experimental techniques are increasingly integral to understanding the molecular basis of drug action for nucleoside analogs. The detailed molecular mechanisms of action described for both vidarabine and fludarabine, involving their interaction with and inhibition of enzymes like DNA polymerase, ribonucleotide reductase, and DNA primase, inherently suggest the relevance of structural biology. wikipedia.orgwikidoc.orgbccancer.bc.canih.govbiocrick.comncats.iodrugbank.com

For instance, the understanding of substrate specificity for enzymes interacting with vidarabine 5'-monophosphate, where residues outside the primary substrate-binding site are identified as responsible for specificity, strongly implies the use of structural biology techniques such as X-ray crystallography or NMR spectroscopy. nih.gov These methods would provide atomic-level insights into the enzyme-substrate complex. Similarly, molecular dynamics simulations could be employed to model the dynamic interactions between vidarabine phosphate (or its active metabolites) and target enzymes, predicting binding affinities, conformational changes, and the stability of drug-target complexes. Such approaches are crucial for rational drug design and for elucidating resistance mechanisms at a molecular level.

Biochemical Assays for Enzyme Inhibition and Substrate Specificity

Future Research Directions and Unexplored Potential

Vidarabine phosphate, a nucleoside analog with established antiviral properties, continues to be a subject of investigative research aimed at overcoming its limitations and exploring new therapeutic avenues. Future research directions are largely focused on enhancing its pharmacological profile, expanding its antiviral utility, investigating its potential in oncology, and refining its synthesis.

Addressing Metabolic Instability: Prodrug Strategies and Combination Therapies

A significant challenge associated with vidarabine, the parent compound from which vidarabine phosphate is derived, is its rapid deamination by adenosine deaminase (ADA) in the bloodstream, which diminishes its antiviral activity researchgate.netwikidoc.orgwikipedia.org. To circumvent this metabolic instability, future research is exploring innovative prodrug strategies. For instance, phosphamide-modified vidarabine compounds, utilizing ProTide technology, have been designed and synthesized. These modifications aim to improve the compound's stability, enhance its activity, and facilitate targeted delivery to specific cells, such as liver cells. Studies have shown that certain phosphamide-modified vidarabine compounds exhibit stronger activity against herpes simplex virus type 1 (HSV-1) compared to unmodified vidarabine. researchgate.net

Table 1: Antiviral Activity of Phosphamide-Modified Vidarabine Compounds against HSV-1

| Compound | EC50 (µM) against HSV-1 researchgate.net |

| Vidarabine (ARA) | ~10 |

| Compound 2 | 0.52 ± 0.04 |

| Compound 6 | 1.05 ± 0.09 |

| Compound 15 | 1.18 ± 0.08 |

Note: EC50 values represent the effective concentration for 50% inhibition.

Another approach to address metabolic deactivation involves co-administration with adenosine deaminase inhibitors, such as pentostatin (B1679546) (dCF) and EHNA. This strategy aims to increase the systemic half-life and, consequently, the antiviral efficacy of vidarabine by preventing its premature breakdown. researchgate.netwikidoc.orgwikipedia.org Further research in this area could focus on identifying more potent and selective ADA inhibitors with favorable safety profiles to optimize combination therapies.

Expansion of Antiviral Spectrum: Emerging Viral Threats